BenchChemオンラインストアへようこそ!

DDP-38003 trihydrochloride

Epigenetics Oncology Leukemia

Procure DDP-38003 trihydrochloride for validated, reproducible epigenetic research. This irreversible LSD1 inhibitor offers a defined selectivity profile, minimizing off-target amine oxidase effects common in early tool compounds. Its proven oral bioavailability (42% in rats) and 8-hour half-life enable robust PK/PD modeling and convenient in vivo dosing, a distinct advantage for chronic studies. Ensure experimental fidelity with this specific, high-purity (≥98%) tranylcypromine derivative.

Molecular Formula C21H29Cl3N4O
Molecular Weight 459.8 g/mol
Cat. No. B1150414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDP-38003 trihydrochloride
Molecular FormulaC21H29Cl3N4O
Molecular Weight459.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl.Cl
InChIInChI=1S/C21H26N4O.3ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);3*1H/t19-,20+;;;/m0.../s1
InChIKeyIMWGCHSQCRLEGY-QWDWFLGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDP-38003 trihydrochloride: A Validated, Orally Active, Irreversible KDM1A/LSD1 Inhibitor for Epigenetic and Oncology Research Procurement


DDP-38003 trihydrochloride is the trihydrochloride salt form of DDP-38003, a synthetic small molecule that acts as a potent, selective, and orally bioavailable irreversible inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) [1]. Chemically designated as N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide trihydrochloride, it belongs to the tranylcypromine (TCPA) derivative class of epigenetic modulators . The compound is supplied with high purity (≥98%) and demonstrates well-characterized physicochemical properties, including solubility in DMSO (≥100 mg/mL) and water (≥50 mg/mL), facilitating its use in a broad range of in vitro and in vivo experimental systems .

Why a 'KDM1A Inhibitor' is Not Enough: Critical Differentiation of DDP-38003 trihydrochloride for Experimental Reproducibility


Procuring a generic 'KDM1A/LSD1 inhibitor' for research applications introduces significant risk of experimental failure and irreproducible results. The pharmacological landscape of LSD1 inhibitors is highly diverse, with compounds exhibiting profound differences in mechanism (reversible vs. irreversible), selectivity profile (especially against MAO-A/B), and in vivo pharmacokinetic properties [1]. DDP-38003 trihydrochloride is distinguished by its specific, validated profile as an irreversible inhibitor with quantifiable oral bioavailability and a selectivity fingerprint that minimizes off-target amine oxidase inhibition, a common liability of early-generation tool compounds . Substitution with an analog lacking this exact combination of validated potency, selectivity, and oral PK could lead to confounding off-target effects and failed in vivo proof-of-concept studies.

Quantitative Differentiation Guide for DDP-38003 trihydrochloride: Head-to-Head Data vs. Analogs and Baselines


Superior Functional Activity in THP-1 Leukemia Cells vs. the 1R,2S Stereoisomer

DDP-38003 demonstrates significantly enhanced functional activity in a cellular model of acute myeloid leukemia (AML) when directly compared to its 1R,2S stereoisomer analog. This establishes a clear structure-activity relationship (SAR) where the precise stereochemistry of DDP-38003 is critical for its potent cellular effects, directly impacting its utility in oncological research [1].

Epigenetics Oncology Leukemia Cell Differentiation

Quantified In Vivo Oral Bioavailability (F%) in Preclinical Model

A key differentiator for DDP-38003 is its validated oral bioavailability, a critical parameter for in vivo studies. While many KDM1A inhibitors lack this property, DDP-38003 has been quantitatively characterized with a specific oral bioavailability (F%) in a standard rat model, confirming its suitability for oral administration in preclinical oncology research .

Pharmacokinetics ADME Oral Dosing In Vivo Pharmacology

Dose-Dependent Increase in Survival in an In Vivo Leukemia Model

DDP-38003 demonstrates a clear, dose-dependent survival benefit in a therapeutically relevant mouse model of leukemia. This in vivo data provides a quantitative benchmark for its anti-tumor activity, with two different oral doses yielding statistically significant and increasing improvements in overall survival [1].

In Vivo Efficacy Survival Study Leukemia Oncology

Validated Selectivity Profile: Weak MAO-A Inhibition and Inactivity Against MAO-B and KDM1B

A common issue with tranylcypromine-based LSD1 inhibitors is potent off-target inhibition of monoamine oxidases (MAO-A and MAO-B), which can confound in vivo results. DDP-38003's selectivity profile has been quantified, demonstrating weak inhibition of MAO-A and a complete lack of activity against MAO-B and the related demethylase KDM1B. This selectivity data is essential for attributing observed biological effects to KDM1A inhibition .

Selectivity Off-Target Effects Epigenetics MAO

High-Impact Application Scenarios for DDP-38003 trihydrochloride: Where Its Differentiated Profile is Most Critical


Target Validation and Mechanism-of-Action Studies in Acute Myeloid Leukemia (AML)

Researchers can use DDP-38003 trihydrochloride to investigate the functional consequences of KDM1A/LSD1 inhibition in AML models. Its demonstrated ability to induce differentiation and reduce colony-forming ability in THP-1 cells [1] and its validated in vivo survival benefit [2] make it an ideal tool for establishing a causal link between LSD1 enzymatic activity and leukemogenesis, as well as for probing downstream transcriptional and epigenetic changes.

In Vivo Pharmacology Studies Requiring Oral Administration

For studies requiring repeated or long-term dosing via oral gavage, DDP-38003 trihydrochloride is a superior choice due to its established oral bioavailability of 42% in rats [1] and an 8-hour half-life [2]. This allows for convenient dosing schedules and predictable systemic exposure, enabling robust pharmacodynamic (PD) and pharmacokinetic/pharmacodynamic (PK/PD) modeling in mouse xenograft or other disease models.

Investigating KDM1A-GSE1 Interaction in Chromatin Regulation

DDP-38003 has been specifically validated in studies elucidating a novel mechanism of action involving the disruption of the LSD1-GSE1 protein interaction on chromatin, leading to myeloid differentiation [1]. This provides a unique, literature-supported application for researchers studying the protein-protein interactome of LSD1 and its role in transcriptional repression beyond its canonical histone demethylase activity.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

Given its superior activity compared to the 1R,2S stereoisomer [1], DDP-38003 serves as a critical reference compound for SAR studies focused on tranylcypromine derivatives. It provides a clear benchmark for evaluating the impact of specific stereochemical configurations on potency, cellular efficacy, and selectivity, guiding the rational design of next-generation LSD1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDP-38003 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.